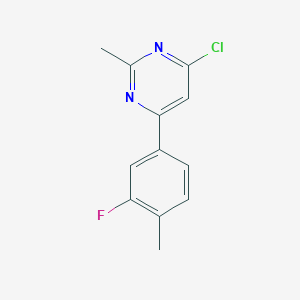

4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine

説明

4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 2, and a 3-fluoro-4-methylphenyl substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and capacity for derivatization . For example, substituents like fluorine and methyl groups are commonly employed to modulate electronic effects, lipophilicity, and metabolic stability in drug design .

特性

IUPAC Name |

4-chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2/c1-7-3-4-9(5-10(7)14)11-6-12(13)16-8(2)15-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLPNGFAUMRIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-Chloro-2-methylpyrimidine

- Method: According to a 2019 patent (CN110372602A), 4-chloro-2-methylpyrimidine is synthesized by chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl3) in the presence of an organic base.

- Reaction Conditions:

- Molar ratio: 2-methyl-4-hydroxypyrimidine : POCl3 : organic base = 1 : 5-10 : 0.3-0.7 by weight.

- Temperature: 25-100 °C.

- Reaction time: 2-5 hours.

- Workup: After reaction completion, excess POCl3 is removed under reduced pressure, followed by quenching with water and organic solvent extraction to isolate the product.

- Organic Bases Used: Triethylamine, diisopropyl ethylamine, triisopropylamine, pyridine, and others.

- Advantages: The method is convenient, high-yielding, and environmentally friendly due to mild conditions and minimal toxic byproducts.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-methyl-4-hydroxypyrimidine, POCl3, organic base | 25-100 °C, 2-5 h | 4-chloro-2-methylpyrimidine |

| 2 | Workup: Reduced pressure, water quench, extraction | Room temp | Purified 4-chloro-2-methylpyrimidine |

Introduction of the 3-Fluoro-4-methylphenyl Group at the 6-Position

The aryl substitution at the 6-position of the pyrimidine ring is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution, depending on the precursor functionalities.

- Although direct literature on this compound preparation is limited, related pyrimidine derivatives bearing aryl groups at the 6-position have been synthesized via palladium-catalyzed Suzuki or Stille coupling reactions between 6-halopyrimidines and arylboronic acids or stannanes bearing the desired fluoro and methyl substituents.

- Alternatively, nucleophilic substitution on a 6-chloropyrimidine with the corresponding aryl nucleophile under basic conditions can be employed.

Related Preparation Methods of Pyrimidine Derivatives

Preparation of 2-Chloro-4,6-dimethoxypyrimidine (Analogous Method)

- A 2002 patent (CN1467206A) describes a three-step method involving salifying, cyanamide reaction, and condensation to prepare 2-chloro-4,6-dimethoxypyrimidine.

- Though this compound differs, the condensation step under catalytic conditions to form the pyrimidine ring is relevant for synthetic strategy considerations.

Fluorinated Pyrimidine Derivatives

- Fluorinated phenyl substituents are often introduced via sulfonyl or piperazinyl intermediates as shown in research articles on related compounds (e.g., 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine derivatives).

- These methods involve multi-step synthesis starting from halogenated pyrimidines followed by coupling with fluorinated aryl groups, often using palladium catalysis.

Summary Table of Key Preparation Steps for this compound

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Chlorination of 2-methyl-4-hydroxypyrimidine | POCl3, organic base (e.g., triethylamine), 25-100 °C, 2-5 h | 4-chloro-2-methylpyrimidine | High yield, mild conditions |

| 2 | Aryl substitution at 6-position | Palladium-catalyzed cross-coupling or nucleophilic substitution with 3-fluoro-4-methylphenyl derivative | This compound | Dependent on catalyst and conditions |

Research Findings and Practical Considerations

- The chlorination step is well-established with reproducible high yields and scalable conditions suitable for industrial production.

- The arylation step requires careful selection of catalyst systems and reaction parameters to ensure regioselectivity and avoid side reactions.

- Use of organic bases and solvents such as dimethylformamide or dimethylacetamide is common to facilitate these transformations.

- Purification typically involves crystallization or chromatography to achieve high purity suitable for pharmaceutical applications.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidines or other heterocyclic compounds.

科学的研究の応用

Medicinal Chemistry

This compound is primarily utilized in the synthesis of pharmaceuticals. Its structural features allow it to act as a key intermediate in the development of various therapeutic agents. Notably, compounds derived from similar pyrimidine structures have been investigated for their activity against cancer, inflammation, and infectious diseases.

Case Study: Anticancer Activity

Research has indicated that pyrimidine derivatives can inhibit specific enzymes linked to cancer progression. For instance, structural modifications of pyrimidines have shown promise as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in certain cancer types . The exploration of these derivatives has led to the identification of potent inhibitors that could serve as potential anticancer drugs.

Agrochemicals

In agricultural chemistry, 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine serves as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for creating effective agrochemical agents.

Case Study: Herbicide Development

The compound's derivatives have been studied for their herbicidal properties. Research has demonstrated that specific substitutions on the pyrimidine ring enhance the herbicidal efficacy against various weed species, contributing to more sustainable agricultural practices .

Biological Probes

The compound is also used as a biological probe in cellular studies. It helps researchers understand cellular interactions and mechanisms by which certain biological processes occur.

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds use in producing dyes and pigments due to its stable chemical structure and reactivity profile. The versatility of its pyrimidine framework allows it to be incorporated into various industrial formulations.

作用機序

The mechanism by which 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine, highlighting substituent variations and their implications:

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The 3-fluoro group in the target compound enhances electrophilicity at position 4, facilitating nucleophilic displacement reactions (e.g., with amines or thiols) . Comparatively, dichlorophenyl analogs (e.g., ) exhibit higher reactivity due to stronger EWGs.

- Lipophilicity: Fluorine and methyl groups increase logP values, enhancing membrane permeability. This contrasts with piperazinyl derivatives (e.g., ), where polar groups improve aqueous solubility.

Physicochemical Properties

生物活性

4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive pyrimidines, which have been explored for their roles in treating inflammatory diseases, cancer, and infections. This article provides a comprehensive overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard reactions used in pyrimidine chemistry. The compound's structure allows for various substitutions that can enhance its biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine can significantly influence the compound's reactivity and interaction with biological targets.

Table 1: Key Structural Features and Their Impact on Biological Activity

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine at position 4 | Increases anti-inflammatory activity |

| Fluorine at position 3 | Enhances binding affinity to targets |

| Methyl group at position 2 | Modulates lipophilicity and bioavailability |

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for these compounds suggest potent activity against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

Anticancer Potential

Pyrimidines are also known for their anticancer properties. Recent investigations have demonstrated that derivatives can inhibit key kinases involved in cancer progression, such as PfGSK3 and PfPK6. For example, modifications in the structure of pyrimidines have led to compounds with IC50 values ranging from 216 to 274 nM against these kinases . The ability to selectively target cancer cells while sparing normal cells is a critical aspect of their therapeutic potential.

Antimicrobial Properties

In addition to anti-inflammatory and anticancer activities, this compound has shown promising antimicrobial effects. Studies report that similar compounds exhibit significant activity against various bacterial strains and fungi, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Case Studies

- Anti-inflammatory Studies : A recent study evaluated the efficacy of several pyrimidine derivatives in inhibiting COX enzymes. The results indicated that compounds with similar structures to this compound were among the most potent inhibitors tested .

- Anticancer Research : In preclinical trials, a series of pyrimidine derivatives were tested against multiple cancer cell lines. Compounds similar to the target exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various pyrimidines against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting their potential as novel antimicrobial agents .

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine in laboratory settings?

- Methodological Answer: Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation risks. For waste management, segregate halogenated organic waste and dispose via certified hazardous waste contractors to prevent environmental contamination . Use filter-tipped pipettes to minimize cross-contamination during sampling.

Q. What multi-step synthetic routes are commonly employed for synthesizing this compound?

- Methodological Answer: A typical route involves:

Core formation: Condensation of β-CF3-aryl ketones with urea derivatives under metal-free conditions to form the pyrimidine ring.

Substituent introduction: Nucleophilic aromatic substitution (SNAr) at the 4-position using chlorinating agents (e.g., POCl3) .

Coupling reactions: Suzuki-Miyaura cross-coupling to introduce the 3-fluoro-4-methylphenyl group at the 6-position. Optimize yields (up to 85%) using Pd(PPh3)4 catalysts and anhydrous DMF at 80°C .

Q. How should researchers characterize the purity of this compound?

- Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+). Melting point analysis (e.g., 142–144°C) and ¹⁹F NMR (δ −112 ppm vs. CFCl3) further validate purity .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for derivatives of this compound be systematically resolved?

- Methodological Answer: For overlapping signals in ¹H NMR, use 2D techniques like COSY or HSQC to assign protons. For ¹³C NMR ambiguities, DEPT-135 experiments differentiate CH3, CH2, and quaternary carbons. Cross-validate with computational methods (e.g., DFT calculations for chemical shift prediction) .

Q. What strategies enhance regioselectivity during substitution at the 4-chloro position?

- Methodological Answer:

- Directed metallation: Use lithiation at the 2-methyl group to direct electrophilic substitution.

- Protecting groups: Temporarily protect the 6-(3-fluoro-4-methylphenyl) group with tert-butyldimethylsilyl (TBS) to prevent competing reactions.

- Solvent effects: Polar aprotic solvents (e.g., DMF) favor SNAr over elimination pathways .

Q. How does X-ray crystallography elucidate conformational flexibility in solid-state studies?

- Methodological Answer: Single-crystal X-ray analysis reveals dihedral angles between the pyrimidine ring and substituents. For example, the 3-fluoro-4-methylphenyl group may exhibit a 12.8° twist relative to the pyrimidine plane, stabilized by intramolecular C–H⋯F interactions . Use Mercury software to analyze packing interactions and hydrogen-bonding networks.

Q. What in vitro models are appropriate for evaluating antimicrobial activity?

- Methodological Answer:

- Bacterial assays: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Fungal assays: Broth microdilution for C. albicans. Include positive controls (e.g., fluconazole) and assess time-kill kinetics .

Q. How do electronic effects of the 3-fluoro-4-methylphenyl substituent influence reactivity?

- Methodological Answer: The electron-withdrawing fluorine atom increases the electrophilicity of the pyrimidine ring, accelerating SNAr reactions. Quantify using Hammett σm values (σm-F = +0.34). Contrast with methyl’s electron-donating effect (σp-Me = −0.17) to predict regioselectivity in cross-coupling reactions .

Q. What analytical techniques identify isomeric byproducts during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。